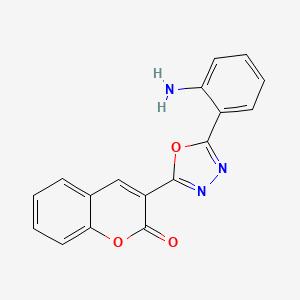

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenyl hydrazine with coumarin-3-carboxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and coumarin derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the 1,3,4-oxadiazole moiety in the compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibit significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties : The oxadiazole ring system is known for its antimicrobial activity. Research indicates that derivatives containing the oxadiazole structure demonstrate significant antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Compounds with oxadiazole structures have also been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases .

Materials Science

Fluorescent Materials : The chromenone part of the compound can contribute to its photophysical properties. Research has shown that derivatives can be used as fluorescent probes or dyes in various applications including bioimaging and sensors due to their strong fluorescence emission .

Polymer Chemistry : The compound can be utilized in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. The integration of oxadiazole-containing units into polymer backbones can improve their performance in high-temperature applications .

Analytical Chemistry

Chromatographic Applications : The unique chemical structure allows for the use of this compound as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct spectral properties facilitate the development of sensitive detection methods for various analytes .

- Anticancer Research : A study conducted on a series of oxadiazole derivatives indicated that those with a chromenone moiety exhibited enhanced apoptosis in breast cancer cells compared to standard chemotherapeutics .

- Material Development : In a recent publication, researchers synthesized a polymer incorporating the oxadiazole derivative which demonstrated superior thermal stability compared to traditional polymers used in electronics .

- Analytical Method Development : A novel HPLC method utilizing the compound as a standard was developed for quantifying pharmaceutical formulations containing similar structures, demonstrating its utility in quality control processes.

Wirkmechanismus

The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminophenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the coumarin moiety.

Coumarin Derivatives: Contain the coumarin structure but differ in the substituents on the aromatic ring.

Uniqueness

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its combined oxadiazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

The compound 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is part of a class of molecules known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a chromenone core linked to a 1,3,4-oxadiazole moiety, which is known for its pharmacological significance. The oxadiazole ring enhances the compound's ability to interact with biological targets, contributing to its bioactivity.

Anticancer Properties

Research has demonstrated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often exert their effects through various mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Targeting Kinases : Some studies indicate that these compounds can target specific kinases that regulate cell growth and survival pathways .

- Induction of Apoptosis : Compounds in this class can induce programmed cell death in malignant cells by activating apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to active sites of target proteins involved in cancer progression .

- Cytotoxicity Assays : Experimental data show that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Structure-Activity Relationship (SAR) : Modifications on the oxadiazole and chromenone moieties have been explored to enhance potency and selectivity towards cancer cells .

Case Studies

Several studies have highlighted the promising biological activity of oxadiazole derivatives:

- Antitumor Activity : A study evaluated the anticancer effects of a series of 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant potency .

- Mechanistic Insights : Another research article focused on the interaction between oxadiazole-containing compounds and cellular targets. It was found that these compounds could disrupt critical signaling pathways involved in tumor growth and metastasis .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| Anticancer | 3-(5-(2-aminophenyl)-... | 10 | Thymidylate Synthase |

| Cytotoxicity | Various Derivatives | 5 - 20 | HDAC |

| Apoptosis Induction | 3-(5-(2-aminophenyl)-... | 15 | Caspase Activation |

Eigenschaften

IUPAC Name |

3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBXLXLWNYBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.